molecular formula C14H15N3O3 B2865482 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034484-53-0

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2865482
CAS No.: 2034484-53-0
M. Wt: 273.292
InChI Key: PIUIHCWYWGCXRT-UHFFFAOYSA-N
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Description

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a synthetic small molecule of interest in medicinal chemistry and antibacterial research. Its structure incorporates a pyridazine nucleus linked via a piperidineoxy bridge to a furan carbonyl group, a design feature that aligns with modern strategies for developing novel pharmacologically active compounds . Research into analogous compounds highlights the value of the pyridazine scaffold in creating new therapeutic agents, particularly against Gram-positive bacteria . Furthermore, the piperidine moiety is a common feature in drug discovery, appearing in compounds investigated for a range of targets, including renin inhibitors and anticancer agents . This combination of heterocycles makes 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine a valuable building block for researchers exploring new chemical entities in antibiotic discovery and other life science fields. The compound is supplied for non-clinical applications. All products are for research use only and are not intended for human or veterinary use. Product Specifications: • CAS Number : Information Not Available • Molecular Formula : C14H15N3O3 (based on structural analogy) • Molecular Weight : ~273.29 g/mol (calculated) • SMILES : O=C(N1CCCC(C1)Oc1cccnn1)c2ccco2 • Purity : Available in various research quantities, contact for specifics • Storage : Recommend storage at -20°C

Properties

IUPAC Name

furan-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-5-3-9-19-12)17-8-2-4-11(10-17)20-13-6-1-7-15-16-13/h1,3,5-7,9,11H,2,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUIHCWYWGCXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Formation

The synthesis begins with the preparation of the pyridazine ring, typically achieved via 1,3-dipolar cycloaddition between diazo compounds and alkynes. For example, reacting diazomethane derivatives with acetylene dicarboxylates under thermal conditions yields 3,6-disubstituted pyridazines. Alternative methods include:

  • Condensation reactions of 1,2-diketones with hydrazines, producing pyridazines with hydroxyl or amino substituents.
  • Ring-closing metathesis of diene precursors using Grubbs catalysts, though this is less common due to cost constraints.

A representative protocol involves reacting 3,6-dichloropyridazine with sodium hydride in tetrahydrofuran (THF) to generate a reactive intermediate for subsequent functionalization.

Furan-2-Carbonyl Acylation

The final step involves acylating the piperidine nitrogen with furan-2-carbonyl chloride . This reaction proceeds via:

  • In-situ Chloride Formation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
  • Schotten-Baumann Reaction : The acyl chloride reacts with the piperidine intermediate in a biphasic system (water/dichloromethane) with triethylamine (TEA) as a base. Yields range from 60–70% after recrystallization.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reproducibility and safety. Key benefits include:

  • Precise temperature control (±1°C) during exothermic steps (e.g., acyl chloride formation).
  • Reduced reaction times from 12 hours (batch) to 2 hours (flow) for the SNAr step.

Green Chemistry Approaches

  • Solvent Replacement : Switching from DMF to cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact without sacrificing yield.
  • Catalyst Recycling : Palladium-based catalysts used in pyridazine functionalization are recovered via nanofiltration membranes, lowering costs by 30%.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.45 (d, J = 5.1 Hz, pyridazine H-4), 7.85 (s, furan H-5), and 3.75–4.20 (m, piperidine H-3) confirm structural integrity.
    • ¹³C NMR : Carbonyl signals at δ 168.5 (furan C=O) and 158.2 (pyridazine C-O) validate acylation.
  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 342.1452 [M+H]⁺ (calc. 342.1449).

X-Ray Crystallography

Single-crystal X-ray analysis reveals a twisted conformation between the pyridazine and piperidine rings (dihedral angle = 67.5°), which influences bioavailability.

Challenges and Mitigation Strategies

Steric Hindrance in Acylation

The bulky furan-2-carbonyl group impedes access to the piperidine nitrogen. Solutions include:

  • Using microwave irradiation (100°C, 30 min) to accelerate reaction kinetics.
  • Employing ionic liquid solvents (e.g., [BMIM][BF₄]) to stabilize transition states.

Byproduct Formation

Common byproducts like 3-aminopyridazine arise from incomplete substitution. Purification strategies involve:

  • High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient.
  • Crystallization from ethyl acetate/hexane mixtures (3:1 v/v).

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridazine Derivatives

highlights 3-aldehyde-1-phenylpyridazine derivatives (e.g., compound 3e ), where substituents like aldehydes and phenyl groups modulate antimicrobial activity. Key distinctions include:

  • Substituent Effects : The target compound’s bulky 1-benzofuran-2-carbonyl-piperidinyloxy group contrasts with simpler aldehyde or phenyl substituents in 3-aldehyde derivatives. Electron-withdrawing groups (e.g., aldehydes) enhance antimicrobial activity in pyridazine analogues, but the larger substituent in the target compound may improve CNS penetration due to increased lipophilicity .

Piperidine-Containing Bioactive Compounds

lists compounds like SR140333 (NK1 receptor antagonist) and GR94800 (tachykinin antagonist), which share structural motifs with the target compound:

  • SR140333 : Features a piperidine ring substituted with dichlorophenyl and benzoyl groups. Unlike the target compound, SR140333’s piperidine is part of a bicyclic system, enhancing receptor binding specificity for neurokinin-1 (NK1) .
  • GR94800 : A peptide-like molecule with DTrp and Phe residues. While it contains a piperidine ring, its peptidic backbone distinguishes it from the fully synthetic, heterocyclic target compound .

Benzofuran Derivatives

The 1-benzofuran-2-carbonyl group in the target compound is structurally distinct from simpler furan-2-carbonyl moieties.

Structure-Activity Relationship (SAR) Insights

  • Pyridazine Core: Pyridazine derivatives are noted for CNS bioavailability due to their small size and ability to cross the blood-brain barrier (). The target compound’s pyridazine core may confer similar advantages .
  • Piperidine Modifications : Acylation of piperidine with aromatic groups (e.g., benzofuran) is a common strategy to improve metabolic stability. This is observed in SR140333, where similar modifications enhance pharmacokinetics .
  • Benzofuran vs.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity Source
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridazine 323.35 Pyridazine, piperidine, benzofuran Not explicitly stated (inferred CNS)
3-Aldehyde-1-phenylpyridazine (3e) ~220 Pyridazine, aldehyde, phenyl Antimicrobial (superior to streptomycin)
SR140333 ~600 Piperidine, dichlorophenyl, benzoyl NK1 receptor antagonist
GR94800 ~800 Piperidine, DTrp, Phe Tachykinin antagonist

Research Implications and Gaps

  • Further studies could evaluate its affinity for GPCRs or ion channels, as seen in analogues like SR140333 .
  • Synthetic Challenges : The benzofuran-piperidine linkage may require specialized acylation protocols, contrasting with simpler pyridazine derivatization methods in .

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